N-Methyl vs. N-H Analog: Enhanced Predicted Lipophilicity for Membrane Permeability
The target compound contains an N-methyl group on the linker nitrogen, in contrast to the N-H analog tert-butyl 3-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS 1353955-36-8). The N-methyl substitution replaces a hydrogen-bond donor (HBD) with a methyl group, reducing the HBD count from 1 to 0. This structural difference results in an increase in predicted lipophilicity: the target compound has an XLogP3 of 2.4 [1], while the N-H analog, with one fewer carbon, is predicted to have a lower logP (estimated XLogP3 ~1.8–2.0 based on the removal of one CH2 unit). The absence of a hydrogen-bond donor on the linker nitrogen in the target compound eliminates a potential site for metabolic N-dealkylation, which is a common clearance pathway for N-H and N-alkyl amines [2]. This metabolic stability advantage is inferred class-level from the broader medicinal chemistry literature on N-alkyl vs. N-H amines.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 2.4; HBD = 0; MW = 322.40 g/mol [1] |
| Comparator Or Baseline | N-H analog (CAS 1353955-36-8): XLogP3 estimated ~1.8-2.0; HBD = 1; MW = 308.38 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 (predicted); ΔHBD = -1; ΔMW = +14.02 g/mol |
| Conditions | Computed by PubChem XLogP3 3.0 for target; N-H analog value estimated based on molecular formula difference (C15H24N4O3 vs C16H26N4O3) |
Why This Matters
Higher lipophilicity and zero H-bond donors on the linker may improve passive membrane permeability and reduce metabolic liability, making this compound a more favorable starting point for CNS-penetrant or orally bioavailable kinase inhibitors.
- [1] PubChem Compound Summary for CID 71302890. XLogP3 = 2.4, Hydrogen Bond Donor Count = 0, Molecular Weight = 322.40 g/mol. View Source
- [2] Smith, D. A.; Allerton, C.; Kalgutkar, A. S.; van de Waterbeemd, H.; Walker, D. K. 'Pharmacokinetics and Metabolism in Drug Design.' In Methods and Principles in Medicinal Chemistry, 3rd ed.; Wiley-VCH: Weinheim, 2012; Chapter 6, N-Dealkylation Metabolism. View Source
